molecular formula C6H12O5S B7823405 5-Thio-D-Glucose CAS No. 16505-91-2

5-Thio-D-Glucose

Cat. No.: B7823405
CAS No.: 16505-91-2
M. Wt: 196.22 g/mol
InChI Key: IJJLRUSZMLMXCN-SLPGGIOYSA-N
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Description

5-Thio-D-Glucose is a sulfur-containing glucose analog where the oxygen atom in the glucose ring is replaced by a sulfur atom. This modification imparts unique biochemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 5-Thio-D-Glucose involves several steps, typically starting with the protection of glucose derivatives followed by the introduction of sulfur. One common method includes the reaction of glucose with thiol reagents under controlled conditions to replace the oxygen atom with sulfur. The process often involves the use of protecting groups to ensure selective reactions at desired positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Thio-D-Glucose undergoes various chemical reactions, including:

Scientific Research Applications

5-Thio-D-Glucose has a wide range of applications in scientific research:

Comparison with Similar Compounds

5-Thio-D-Glucose is unique due to the presence of sulfur in its structure, which distinguishes it from other glucose analogs. Similar compounds include:

Properties

IUPAC Name

(2R,3R,4S,5R)-2,3,4,6-tetrahydroxy-5-sulfanylhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5S/c7-1-3(9)5(10)6(11)4(12)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJLRUSZMLMXCN-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031304
Record name 5-Thio-D-glucose
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Molecular Weight

196.22 g/mol
Source PubChem
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name 5-Thio-D-glucose
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CAS No.

20408-97-3
Record name Thioglucose
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Record name 5-Thio-D-glucose
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Record name 5-Thio-D-glucose
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Record name 5-thio-D-glucose
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Record name 5-THIO-D-GLUCOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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